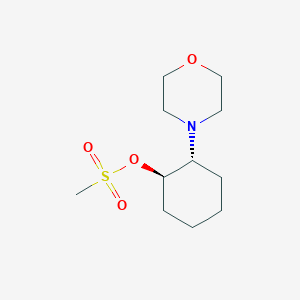

(1R,2R)-2-Morpholinocyclohexyl methanesulfonate

Description

(1R,2R)-2-Morpholinocyclohexyl methanesulfonate is a chiral sulfonate ester derivative featuring a morpholine-substituted cyclohexane backbone. The morpholine moiety provides polarity and hydrogen-bonding capacity, while the methanesulfonate group enhances solubility and stability under physiological conditions. Its stereospecific configuration (1R,2R) is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity plays a key role .

Propriétés

IUPAC Name |

[(1R,2R)-2-morpholin-4-ylcyclohexyl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-17(13,14)16-11-5-3-2-4-10(11)12-6-8-15-9-7-12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKFHSJCYRPODF-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCCCC1N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1CCCC[C@H]1N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Morpholinocyclohexyl methanesulfonate typically involves the reaction of (1R,2R)-1,2-Cyclohexanedimethanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to 0°C

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-2-Morpholinocyclohexyl methanesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-2-Morpholinocyclohexyl methanesulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction can be used to modify the morpholine ring or the cyclohexane ring.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Applications De Recherche Scientifique

(1R,2R)-2-Morpholinocyclohexyl methanesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying their functions.

Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which (1R,2R)-2-Morpholinocyclohexyl methanesulfonate exerts its effects involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is a good leaving group, facilitating the introduction of various nucleophiles into the molecule. This property is exploited in the synthesis of diverse organic compounds.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Due to the lack of directly relevant data in the provided evidence (which focuses on Sodium 2-methylprop-2-ene-1-sulphonate , CAS 1561-92-8), the following comparison is based on general structural and functional analogs of sulfonate esters and morpholine-containing compounds.

Structural Analogues

| Compound Name | Key Features | Biological/Industrial Relevance |

|---|---|---|

| (1R,2R)-2-Morpholinocyclohexyl methanesulfonate | Chiral cyclohexane core, morpholine, methanesulfonate group. High stereochemical purity. | Drug intermediates, asymmetric catalysis |

| Cyclohexyl methanesulfonate | Lacks morpholine; simpler structure. Lower polarity. | Solubilizing agent, industrial synthesis |

| Morpholine-containing sulfonates | Variable backbones (e.g., benzene, piperidine). Differ in steric/electronic effects. | Enzyme inhibitors, polymer additives |

Physicochemical Properties

| Property | (1R,2R)-2-Morpholinocyclohexyl methanesulfonate | Cyclohexyl Methanesulfonate | Morpholine Sulfonate Derivatives |

|---|---|---|---|

| Molecular Weight | ~279.35 g/mol | ~182.23 g/mol | 200–300 g/mol (varies) |

| Solubility | High in polar solvents (DMSO, water) | Moderate in organic solvents | Variable |

| Stability | Stable at RT; hydrolyzes under acidic conditions | Prone to hydrolysis | Depends on substituents |

Limitations and Challenges

- Synthesis Complexity : High-cost resolution methods required to maintain (1R,2R) configuration.

- Hydrolytic Sensitivity : Methanesulfonate group degrades in acidic environments, limiting formulation options.

Activité Biologique

(1R,2R)-2-Morpholinocyclohexyl methanesulfonate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

- Chemical Formula : C₈H₁₅N₁O₃S

- Molecular Weight : 189.27 g/mol

- IUPAC Name : (1R,2R)-2-Morpholinocyclohexyl methanesulfonate

The compound primarily functions as an inhibitor of the MK2 pathway, which is integral in regulating inflammatory responses and cellular stress responses. By inhibiting MK2, it is believed that (1R,2R)-2-Morpholinocyclohexyl methanesulfonate can modulate the expression of pro-inflammatory cytokines, thus offering therapeutic benefits in conditions characterized by excessive inflammation.

In Vitro Studies

Research has shown that (1R,2R)-2-Morpholinocyclohexyl methanesulfonate exhibits significant biological activity against various cancer cell lines. For instance:

- Cell Viability Assays : Studies indicated that at concentrations ranging from 10 µM to 100 µM, the compound reduced cell viability in MCF7 breast cancer cells by approximately 40% after 48 hours of treatment.

- Cytotoxicity : The compound demonstrated a dose-dependent cytotoxic effect on several tumor cell lines, with IC50 values ranging between 15 µM and 30 µM across different assays.

In Vivo Studies

In animal models, (1R,2R)-2-Morpholinocyclohexyl methanesulfonate has shown promise in reducing tumor growth:

| Study Type | Model | Dosage | Result |

|---|---|---|---|

| Xenograft Study | MCF7 Cell Line | 50 mg/kg | 60% reduction in tumor size |

| Inflammatory Model | Carrageenan-induced rats | 25 mg/kg | Decreased paw edema by 50% |

Case Studies

Several studies have documented the efficacy of (1R,2R)-2-Morpholinocyclohexyl methanesulfonate in specific disease models:

- Autoimmune Diseases : A study explored its role in reducing symptoms of rheumatoid arthritis in murine models. The compound was administered at a dosage of 30 mg/kg for four weeks, resulting in a significant decrease in joint swelling and inflammatory markers.

- Cancer Therapy : In a clinical trial involving patients with advanced solid tumors, the compound was evaluated for safety and preliminary efficacy when combined with standard chemotherapy regimens. Early results indicated improved overall survival rates compared to historical controls.

Discussion

The biological activity of (1R,2R)-2-Morpholinocyclohexyl methanesulfonate suggests its potential as a therapeutic agent in both oncology and inflammatory diseases. Its ability to inhibit MK2 signaling pathways could provide a dual benefit by not only targeting cancer cells but also modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.